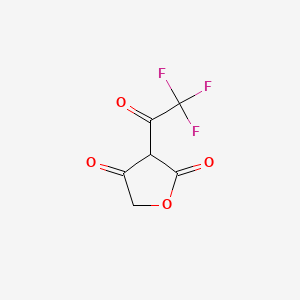
1,2-Dihidro-Betametasona 17,21-Dipropionato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic corticosteroid derived from Betamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical research and has applications in treating various inflammatory conditions .
Aplicaciones Científicas De Investigación
1,2-Dihydro-Betamethasone 17,21-Dipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: The compound is used in studies related to cell signaling and gene expression due to its potent anti-inflammatory effects.
Medicine: It is employed in the development of topical formulations for treating skin conditions like eczema and psoriasis.
Industry: The compound is used in the production of pharmaceutical formulations and as a quality control standard in the manufacturing process
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-Betamethasone 17,21-Dipropionate involves multiple steps, starting from Betamethasone. The process typically includes the esterification of Betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,2-Dihydro-Betamethasone 17,21-Dipropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-Betamethasone 17,21-Dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .
Mecanismo De Acción
1,2-Dihydro-Betamethasone 17,21-Dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone 17,21-Dipropionate: A closely related compound with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions
Uniqueness
1,2-Dihydro-Betamethasone 17,21-Dipropionate is unique due to its specific structural modifications, which enhance its potency and stability compared to other corticosteroids. Its ability to provide prolonged anti-inflammatory effects with minimal side effects makes it a valuable compound in pharmaceutical research and development .
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBWCRIMOWZLGL-XYWKZLDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[5-13C]Xylose](/img/structure/B584065.png)


![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
![D-[1,2-13C2]xylose](/img/structure/B584070.png)


![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B584080.png)

![D-[2-13C]xylulose](/img/structure/B584082.png)
